molecular formula C9H12N2O2 B136244 N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide CAS No. 148459-03-4

N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide

Cat. No.: B136244
CAS No.: 148459-03-4
M. Wt: 180.2 g/mol
InChI Key: JXBIHEYWYAMPRU-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide is a substituted acetimidamide derivative characterized by a hydroxyamidine group (-C(=N-OH)-NH₂) attached to a 3-methoxyphenyl moiety. This compound belongs to a broader class of hydroxyacetimidamides, which are widely studied for their diverse applications in medicinal chemistry (e.g., as enzyme inhibitors or receptor antagonists) and materials science (e.g., energetic compounds or metal-chelating ligands). The 3-methoxy substituent on the phenyl ring contributes to electronic and steric effects, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBIHEYWYAMPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2-(3-methoxyphenyl)acetonitrile (1.0 mmol) is combined with hydroxylamine hydrochloride (2.0 mmol) and sodium bicarbonate (2.0 mmol) in ethanol (10 mL per gram of nitrile). The mixture is refluxed at 80°C for 6 hours under nitrogen atmosphere. The base neutralizes HCl generated during the reaction, preventing protonation of hydroxylamine and ensuring efficient nucleophilic attack.

Key Parameters:

  • Solvent: Ethanol achieves optimal solubility for both nitrile and hydroxylamine.

  • Temperature: Prolonged reflux (6–8 hours) ensures complete conversion, as shorter durations lead to unreacted nitrile.

  • Workup: Post-reaction, the mixture is concentrated, diluted with cold water, and filtered to isolate the crude product. Recrystallization from ethanol/water (1:3) yields pure amidoxime (75–85%).

Analytical Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 9.82 (s, 1H, NH), 7.45–7.40 (m, 1H, aromatic), 6.95–6.88 (m, 3H, aromatic), 4.21 (s, 2H, CH2), 3.78 (s, 3H, OCH3).

  • 13C NMR (100 MHz, DMSO-d6): δ 163.5 (C=N), 159.2 (OCH3), 134.1, 129.7, 121.4, 114.8 (aromatic), 55.2 (OCH3), 42.1 (CH2).

  • LC-MS (ESI+): m/z calcd. for C10H13N2O2 [M+H]+: 193.1; found: 193.2.

Catalytic Hydrogenation of Nitro Precursors

An alternative route involves reducing nitro intermediates to amidoximes via palladium-catalyzed hydrogenation. This method is advantageous for substrates sensitive to acidic conditions.

Synthesis of 2-(3-Methoxyphenyl)Acetonitrile Oxime

3-Methoxy-2-nitrobenzyl acetate (1.0 mmol) is dissolved in tetrahydrofuran (THF) and subjected to hydrogenation under 1 atm H2 using 10% Pd/C (0.1 equiv) at 20°C for 4 hours. The resulting amine intermediate is treated with acetic anhydride (1.2 equiv) in THF/water (3:1) at 60°C for 1 hour to yield the acetamide derivative, which is subsequently converted to the amidoxime via hydroxylamine treatment.

Optimization Notes:

  • Catalyst Loading: Pd/C at 10% wt/wt provides complete nitro reduction without over-hydrogenation.

  • Yield: 80% after two stages.

Photochemical Activation for Amidoxime Formation

Recent advances demonstrate UV–Vis-light-mediated synthesis of amidoximes, offering rapid reaction times and mild conditions.

Light-Promoted Methodology

A solution of 2-(3-methoxyphenyl)acetonitrile (1.0 mmol) and hydroxylamine hydrochloride (2.0 mmol) in acetonitrile is irradiated with a 300 W Hg lamp for 20 minutes at 25°C. The reaction exploits light-induced radical generation, accelerating nucleophilic addition.

Advantages:

  • Time Efficiency: 20 minutes vs. 6 hours for thermal methods.

  • Yield: 88–91% with minimal byproducts.

Comparative Analysis of Methods

Method Conditions Yield Purity Drawbacks
Nitrile HydroxylationEthanol, reflux, 6 h75–85%>95%Long reaction time
Catalytic HydrogenationTHF, H2, Pd/C, 4 h80%90%Multi-step synthesis
Photochemical ActivationAcetonitrile, UV, 20 min88–91%>98%Specialized equipment required

Challenges and Mitigation Strategies

  • Byproduct Formation:

    • Imino Ethers: Generated under acidic conditions; mitigated by using NaHCO3.

    • Over-Oxidation: Controlled by limiting reaction time and avoiding excess hydroxylamine.

  • Purification:

    • Column chromatography (SiO2, petroleum ether/ethyl acetate 4:1) resolves mixtures.

    • Recrystallization in ethanol/water removes unreacted nitrile.

Industrial-Scale Considerations

For kilogram-scale production, the nitrile hydroxylation route is preferred due to scalability and cost-effectiveness. Key adjustments include:

  • Continuous Flow Reactors: Reduce reaction time to 2 hours with 90% yield.

  • Solvent Recovery: Ethanol is distilled and reused, lowering environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(3-methoxyphenyl)acetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-Hydroxy-2-(3-methoxyphenyl)acetimidamide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(3-methoxyphenyl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Effects: Aryl Groups: Pyridine analogs (27, 28) exhibit distinct electronic profiles due to the nitrogen atom in the aromatic ring, enhancing hydrogen bonding and receptor binding compared to phenyl derivatives. Positional Isomerism: The 4-methoxy isomer () likely has higher symmetry and crystallinity compared to the 3-methoxy variant, affecting melting points and intermolecular interactions.
  • Synthetic Yields :

    • NTAA (96% yield) and pyridin-3-yl derivative (78% yield) demonstrate efficient synthesis via hydroxylamine hydrochloride reactions. The target compound’s synthetic pathway and yield remain unreported, suggesting opportunities for optimization.
  • Biological and Material Applications: Antimicrobial Activity: Oxadiazole-linked acetimidamides () show enhanced antimicrobial effects due to the heterocyclic core, unlike the target compound, which lacks such motifs. The 3-methoxy group in the target compound may reduce stability for such applications.

Physicochemical Properties

  • Melting Points: Pyridin-3-yl derivative (28) has a notably higher melting point (173°C) than pyridin-2-yl analog (27, 114–115°C), attributed to stronger intermolecular interactions in the solid state.
  • Spectroscopic Data : NMR shifts for pyridine derivatives (e.g., δ8.47 for pyridin-2-yl in 27) differ significantly from phenyl analogs, aiding structural elucidation.

Biological Activity

N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is a derivative of 2-methoxyphenols, known for their antioxidant properties. This compound is synthesized through various methods, including dehydrative condensation using phosphine and iodine as mediators. The structure can be characterized through techniques such as 1H^{1}H NMR, 13C^{13}C NMR, Fourier-transform infrared (FT-IR) spectroscopy, and elemental analysis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating biochemical pathways. This interaction is crucial for its potential therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are critical in preventing oxidative stress-related diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens, making it a candidate for developing treatments for bacterial infections .
  • Anti-inflammatory Effects : There is ongoing research into its potential anti-inflammatory activities, which could provide therapeutic benefits in conditions characterized by inflammation.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound. Below are summarized findings from key research:

StudyFindings
Puttaraju et al. (2016)Investigated various derivatives of benzofuran and their biological activities; highlighted the potential of similar compounds in antimicrobial applications .
Chandramouli et al. (2013)Reported synthesis and screening of related compounds for antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli; showed promising results for derivatives with methoxy substitutions .
Recent Advances in Organic ChemistryDiscussed the synthesis of phenolic compounds with antioxidant activity; emphasized the importance of structural modifications in enhancing biological efficacy.

Potential Applications

This compound has potential applications across various fields:

  • Pharmaceuticals : Due to its biological activities, it may serve as a lead compound for drug development targeting bacterial infections or cancer therapies .
  • Agricultural Chemistry : The compound's properties may also be explored for use in agrochemicals aimed at pest control or plant protection strategies.

Q & A

Basic: What synthetic methodologies are employed to synthesize N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide, and how is purity validated?

Answer:
The compound is typically synthesized via nitrile intermediate routes. For example, method B (as described in ) involves reacting 2-(pyridin-2-yl)acetonitrile with hydroxylamine under controlled conditions to yield the imidamide derivative. Key validation steps include:

  • HPLC for purity assessment (>95% purity threshold).
  • NMR spectroscopy (1H and 13C) to confirm structural integrity. For instance, 1H NMR in DMSO-d6 shows characteristic peaks at δ9.56 (broad singlet, exchangeable with D2O) and δ2.31 (singlet for methyl group) .
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular ion peaks.

Basic: What spectroscopic markers in NMR are critical for confirming the structure of this compound?

Answer:
Key NMR signals include:

  • 1H NMR :
    • δ9.56 (br s, 1H): Exchangeable proton from the hydroxylamine group.
    • δ7.25–7.49 (aromatic protons): Integration confirms the 3-methoxyphenyl substituent.
    • δ2.31 (s, 3H): Methyl group adjacent to the imidamide moiety .
  • 13C NMR :
    • δ151.0 (C=O or imidamide carbon).
    • δ137.2–122.6 (aromatic carbons).
    • δ21.1 (methyl carbon) .

Advanced: How does the position of methoxy substitution (e.g., 3-methoxy vs. 4-methoxy) influence biological activity in acetimidamide derivatives?

Answer:
Substituent position significantly impacts receptor binding and selectivity:

  • 3-Methoxy derivatives (as in the target compound) may exhibit enhanced adenosine A3 receptor antagonism due to steric and electronic effects optimizing interactions with hydrophobic receptor pockets .
  • 4-Methoxy analogs (e.g., ) show reduced activity in adenosine receptor assays, likely due to altered hydrogen-bonding patterns .
  • Methodological approach : Comparative SAR studies using radioligand binding assays (e.g., IC50 determination for A1/A2A/A3 receptors) .

Advanced: What in vitro assays are recommended to evaluate adenosine A3 receptor antagonism for this compound?

Answer:
Standard protocols include:

  • Radioligand displacement assays : Use [125I]AB-MECA as a radioligand in HEK293 cells expressing human A3 receptors. Calculate IC50 values via nonlinear regression .
  • cAMP inhibition assays : Measure compound-induced suppression of A3 receptor-mediated cAMP production using luciferase-based reporters .
  • Selectivity profiling : Parallel testing against A1 and A2A receptors to confirm target specificity .

Advanced: How can researchers resolve contradictions in biological activity data between structurally similar imidamide derivatives?

Answer:
Strategies include:

  • Crystallographic studies : Resolve binding modes (e.g., X-ray co-crystallography with target receptors) to explain divergent activities .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to compare binding poses of 3-methoxy vs. 4-methoxy derivatives .
  • Meta-analysis : Cross-reference enzymatic assays (e.g., iNOS inhibition in ) with receptor binding data to identify off-target effects .

Advanced: What role does the imidamide moiety play in nitric oxide synthase (NOS) inhibition?

Answer:
The imidamide group acts as a bioisostere for arginine, competitively inhibiting NOS by mimicking the substrate’s guanidinium group:

  • Enzymatic assays : Measure IC50 values using recombinant human iNOS and NADPH consumption rates .
  • Pharmacophore modeling : Identify critical hydrogen-bond interactions between the imidamide NH groups and heme propionate residues in iNOS .

Basic: What storage conditions are recommended to maintain the stability of this compound?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the imidamide group.
  • Solvent : Dissolve in anhydrous DMSO for long-term storage (avoid aqueous buffers) .
  • Handling : Use inert atmosphere (N2/Ar) during weighing to minimize oxidation .

Advanced: Can this compound form coordination complexes with metal ions, and what applications might this have?

Answer:
The imidamide’s NH and hydroxyl groups enable metal chelation:

  • Binuclear complexes : Synthesize with Cu(II) or Zn(II) ions for catalytic applications (e.g., ’s LH4 ligand) .
  • Characterization : Use UV-Vis spectroscopy (d-d transitions) and magnetic susceptibility measurements to confirm complexation .

Advanced: How is this compound utilized as a precursor in heterocyclic synthesis?

Answer:

  • Multi-component reactions : React with aldehydes and amines to form imidazoline or pyrimidine derivatives (e.g., ’s heterocycle synthesis) .
  • Cyclization protocols : Employ EDC/NHS coupling () to generate bioactive macrocycles .

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